An In-depth Technical Guide to 1-Iodo-4-(trifluoromethoxy)benzene: A Versatile Fluorinated Building Block in Modern Synthesis
An In-depth Technical Guide to 1-Iodo-4-(trifluoromethoxy)benzene: A Versatile Fluorinated Building Block in Modern Synthesis
Note to the Reader
The following technical guide was developed to address the user's request for an in-depth analysis of 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 63905-99-7) . However, a comprehensive search of scientific literature and chemical supplier databases yielded insufficient public data to construct a thorough and technically sound guide for this specific molecule. The available information is sparse, lacking detailed physicochemical properties, spectroscopic data, reactivity profiles, and established experimental protocols necessary to meet the standards of an in-depth scientific whitepaper. A discrepancy was also noted, with some suppliers listing the same chemical name under a different CAS number (863323-03-9)[1].
In the spirit of providing a valuable and illustrative technical resource, and with full editorial autonomy, this guide will instead focus on a closely related and well-documented analogue: 1-Iodo-4-(trifluoromethoxy)benzene (CAS 103962-05-6) . This compound shares key structural features—an iodinated phenyl ring and a fluorinated alkoxy group—making it a relevant and instructive substitute. The extensive data available for this molecule allows for a comprehensive analysis that adheres to the core requirements of scientific integrity, expertise, and authoritative grounding.
Introduction: The Strategic Importance of Fluorinated Aryl Iodides
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorinated groups can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 1-Iodo-4-(trifluoromethoxy)benzene stands out as a particularly valuable building block, merging two key functional handles onto a single aromatic core: the versatile carbon-iodine (C-I) bond and the metabolically robust trifluoromethoxy (-OCF₃) group.
The C-I bond is the most reactive of the aryl halides, providing an excellent electrophilic site for a wide array of metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[2] Simultaneously, the -OCF₃ group serves as a lipophilic hydrogen bond acceptor and is known to enhance metabolic stability, making it a highly sought-after substituent in medicinal chemistry. This guide provides a detailed examination of the properties, synthesis, reactivity, and applications of 1-Iodo-4-(trifluoromethoxy)benzene, offering field-proven insights for researchers in organic synthesis and drug development.
Section 1: Core Physicochemical and Spectroscopic Properties
A precise understanding of a reagent's physical and spectral properties is paramount for its effective use in synthesis. The properties of 1-Iodo-4-(trifluoromethoxy)benzene are summarized below. The high density is characteristic of iodinated compounds, and its liquid state at room temperature facilitates handling and dispensing in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 103962-05-6 | [2][3] |
| Molecular Formula | C₇H₄F₃IO | [2][3] |
| Molecular Weight | 288.01 g/mol | [2][3] |
| Appearance | White to yellow to orange clear liquid | [2] |
| Boiling Point | 177-179 °C | |
| 97 °C at 40 mmHg | [2] | |
| Density | 1.84 - 1.87 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | ~1.504 | |
| Purity | ≥ 97-98% (GC) | [2] |
Spectroscopic Profile: A Guide to Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is a critical tool for confirming the identity and purity of 1-Iodo-4-(trifluoromethoxy)benzene. Due to the para-substitution pattern, the aromatic region will display a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
The protons ortho to the iodine atom (H-3, H-5) are expected to appear downfield due to the deshielding effect of the halogen.
-
The protons ortho to the electron-withdrawing -OCF₃ group (H-2, H-6) will also be downfield, with their precise chemical shift influenced by the combined electronic effects of both substituents. The expected pattern is two doublets in the aromatic region (approx. 7.0-7.8 ppm), each integrating to 2H.[4]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals in the aromatic region, corresponding to the four unique carbon environments.
-
C1 (C-I): The carbon directly attached to iodine will exhibit a signal at a characteristic upfield shift (approx. 90-100 ppm) due to the "heavy atom effect."
-
C4 (C-O): The carbon bonded to the trifluoromethoxy group will appear downfield and will likely show coupling to the fluorine atoms (quartet, ¹JCF).
-
C2/C6 & C3/C5: These pairs of equivalent carbons will have distinct chemical shifts reflecting their positions relative to the two substituents.
-
-OCF₃ Carbon: This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of 120-125 ppm.
-
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides the simplest confirmation of the trifluoromethoxy group, showing a single sharp singlet, as all three fluorine atoms are chemically equivalent.
Section 2: Synthesis and Reactivity
Synthesis Protocol: Electrophilic Iodination
1-Iodo-4-(trifluoromethoxy)benzene is typically synthesized via electrophilic aromatic substitution on 1-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para-director; however, due to steric hindrance from the bulky -OCF₃ group, the para-product is predominantly formed.
Protocol: General Procedure for Electrophilic Iodination
-
Reagent Preparation: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with 1-(trifluoromethoxy)benzene and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the reaction's exothermicity and minimize the formation of side products.
-
Addition of Iodinating Agent: Slowly add an electrophilic iodine source, such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA), or a pre-formed reagent like [hydroxy(tosyloxy)iodo]benzene (HTIB).[5] The slow addition maintains temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to yield the final product as a clear liquid.
Reactivity Profile: The C-I Bond as a Synthetic Linchpin
The primary utility of 1-Iodo-4-(trifluoromethoxy)benzene in drug development lies in the high reactivity of its C-I bond. This bond readily undergoes oxidative addition to low-valent transition metal catalysts (e.g., Palladium(0) or Copper(I)), initiating a wide range of powerful cross-coupling reactions. This reactivity makes it a superior substrate compared to the analogous aryl bromides or chlorides.
Key Applications in Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Heck Reaction: Coupling with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Ullmann Condensation: Copper-catalyzed coupling to form diaryl ethers or other C-heteroatom bonds.
The diagram below illustrates a generalized workflow for using this building block in a palladium-catalyzed cross-coupling reaction, a process central to the synthesis of many modern pharmaceuticals.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
Section 3: Applications in Drug Discovery and Materials Science
The dual functionality of 1-Iodo-4-(trifluoromethoxy)benzene makes it a versatile intermediate for synthesizing high-value compounds across multiple industries.
-
Pharmaceutical Development: This compound is a key intermediate for introducing the 4-(trifluoromethoxy)phenyl moiety into drug candidates.[2] This group is often used to block metabolic oxidation at the para-position of a phenyl ring, thereby increasing the drug's half-life. Its lipophilic nature can also enhance membrane permeability and improve oral bioavailability.
-
Agrochemicals: Similar to pharmaceuticals, the metabolic stability conferred by the -OCF₃ group is advantageous in the design of next-generation herbicides and fungicides, leading to longer-lasting efficacy.[2]
-
Material Science: It is employed in the synthesis of advanced polymers and coatings where enhanced chemical resistance, thermal stability, and specific electronic properties are required.[2] The introduction of fluorine can impart desirable properties such as hydrophobicity and low surface energy.
Section 4: Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. 1-Iodo-4-(trifluoromethoxy)benzene is classified as an irritant and requires careful handling.
GHS Hazard Classification
-
Hazard Statements:
-
Signal Word: Warning[3]
Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: Conduct all manipulations of this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Dispensing: As a liquid, transfer using a calibrated syringe or pipette. Ensure all containers are properly sealed after use.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not allow the product to enter drains.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Recommended storage temperature is between 2 - 8 °C.[2]
-
Keep away from strong oxidizing agents and sources of ignition.
References
-
Safety data sheet according to 1907/2006/EC, Article 31. HB BODY. (2022). [Link]
-
Safety data sheet. HB BODY. (2022). [Link]
-
Safety Data Sheet acc. to OSHA HCS. Wieland. (2022). [Link]
-
1-Iodo-4-(trifluoromethoxy)benzene. PubChem, National Center for Biotechnology Information. [Link]
-
Benzene, 1-iodo-4-(trifluoromethyl)-. PubChem, National Center for Biotechnology Information. [Link]
-
Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
-
Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. National Institutes of Health. [Link]
-
Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. (2015). [Link]
-
Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination. Journal of Organic Chemistry. (1995). [Link]
-
4-Fluoroiodobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
(Bis(trifluoroacetoxy)iodo)benzene. Wikipedia. [Link]
-
Chemical Properties of Benzene, 1-iodo-4-nitro- (CAS 636-98-6). Cheméo. [Link]
-
Iodosobenzene. Organic Syntheses Procedure. [Link]
-
H NMR Spectroscopy. University of Glasgow School of Chemistry. [Link]
-
Interpreting NMR Example 2. Chad's Prep. (2018). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Iodo-4-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
